6-Bromo-2,4-dichloro-7-methoxyquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6BrCl2NO |
|---|---|
Molecular Weight |
306.97 g/mol |
IUPAC Name |
6-bromo-2,4-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-9-4-8-5(2-6(9)11)7(12)3-10(13)14-8/h2-4H,1H3 |
InChI Key |
CPOGXPPYDWHOOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 2,4 Dichloro 7 Methoxyquinoline and Structural Analogs
Strategies for Regioselective Halogenation (Bromination and Chlorination) in Quinoline (B57606) Systems
Achieving the desired polysubstituted halogen pattern on a quinoline ring necessitates a strategic approach, often involving a multi-step sequence where the electronic properties of the ring are modulated by existing substituents to direct the position of incoming halogens.
Electrophilic Aromatic Substitution for Bromination at C-6
The introduction of a bromine atom at the C-6 position of the 7-methoxyquinoline (B23528) core is governed by the principles of electrophilic aromatic substitution. The methoxy (B1213986) group at the C-7 position is a potent activating group, donating electron density to the aromatic system and directing incoming electrophiles to the ortho and para positions. In this context, the C-6 and C-8 positions are ortho to the methoxy group, making them electronically favorable for substitution.
Selective bromination at C-6 can be achieved by treating a 7-methoxyquinoline precursor with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or molecular bromine in a polar solvent. The regiochemical outcome can be influenced by steric factors and reaction conditions. For instance, in related hydroxylated quinoline systems, treatment with molecular bromine has been shown to afford high yields of the corresponding bromo-substituted products with excellent regioselectivity. researchgate.net The directing effect of the C-7 methoxy group is paramount in facilitating the selective installation of bromine at the C-6 position.
Introduction of Chlorine at C-2 and C-4 Positions
The synthesis of 2,4-dichloroquinoline (B42001) derivatives is a well-established process that typically begins with the condensation of a substituted aniline (B41778) with malonic acid or its derivatives. rsc.org This reaction, often carried out in the presence of phosphorus oxychloride (POCl₃), proceeds through a 4-hydroxy-2-quinolone intermediate. rsc.orgasianpubs.org The excess phosphorus oxychloride then serves as both a dehydrating and chlorinating agent, effectively converting the hydroxyl and keto groups into chlorides, yielding the 2,4-dichloroquinoline scaffold. asianpubs.org
This "one-pot" synthesis is highly efficient for creating the dichloro pattern at the C-2 and C-4 positions. rsc.org The use of microwave assistance has been shown to accelerate this transformation, providing the desired products in short reaction times and good yields. asianpubs.org The choice of the initial aniline precursor determines the substitution pattern on the benzo portion of the quinoline ring.
Installation of the Methoxy Group at C-7 through Etherification Reactions
The methoxy group at the C-7 position is typically installed via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This process involves the O-alkylation of a corresponding 7-hydroxyquinoline (B1418103) precursor.
The synthesis generally proceeds in two steps:
Deprotonation: The 7-hydroxyquinoline is treated with a strong base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group and form a more nucleophilic sodium phenoxide intermediate. echemi.com
Methylation: The resulting alkoxide is then treated with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate, to form the 7-methoxyquinoline product. echemi.com
This method is highly efficient and provides a straightforward route to the desired methoxy-substituted quinoline, which can then be carried forward for subsequent halogenation steps.
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of Halogenated Quinoline Scaffolds
The presence of multiple halogen atoms with differential reactivity on the 6-bromo-2,4-dichloro-7-methoxyquinoline scaffold makes it an ideal substrate for sequential functionalization using metal-catalyzed cross-coupling reactions. researchgate.net The general order of reactivity for carbon-halogen bonds in palladium-catalyzed couplings is C–I > C–Br >> C–Cl. mdpi.com This hierarchy allows for the selective reaction at the C-6 bromine position while leaving the C-2 and C-4 chlorine atoms available for later transformations. mdpi.com Among the chloro-substituents, the C-4 position is generally more reactive than the C-2 position in many coupling reactions due to its higher electrophilicity. nih.govstackexchange.com
Suzuki-Miyaura Coupling Investigations on Bromo- and Chloro-Quinoline Substrates
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful tool for forming C-C bonds. nih.gov On polyhalogenated quinolines, this reaction can be performed with high regioselectivity. For a substrate like 6-bromo-2,4-dichloroquinoline (B1394914), the Suzuki-Miyaura reaction will preferentially occur at the C-6 position due to the greater reactivity of the C-Br bond compared to the C-Cl bonds. rsc.org
By carefully selecting the palladium catalyst, ligand, and base, chemists can introduce a wide variety of aryl, heteroaryl, or vinyl groups at the C-6 position. youtube.comlibretexts.org This selective functionalization provides a modular approach to building complex molecular architectures based on the quinoline core. Subsequent, more forceful conditions can then be applied to engage the less reactive C-4 and C-2 chlorine atoms in further coupling reactions.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | rsc.org |
| Boron Reagent | Arylboronic acid, Vinylboronic acid | libretexts.org |
| Base | Na₂CO₃, K₃PO₄ | researchgate.net |
| Solvent | Toluene, Dioxane, DMF | mdpi.com |
| Selectivity | Preferential coupling at C-Br over C-Cl | rsc.org |
Stille, Negishi, and Sonogashira Coupling Adaptations for C-C Bond Formation
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods have been adapted for the selective functionalization of halogenated quinolines. These reactions expand the scope of possible C-C bond formations, allowing for the introduction of diverse functionalities. The principle of regioselectivity based on halogen reactivity (C-Br > C-Cl) remains the guiding factor in these transformations.
Stille Coupling: This reaction utilizes organostannane (organotin) reagents to couple with the organic halide. wikipedia.org It is known for its tolerance of a wide range of functional groups. organic-chemistry.org On a 6-bromo-2,4-dichloroquinoline substrate, the Stille coupling can be selectively directed to the C-6 position to introduce alkyl, vinyl, or aryl groups. mdpi.com
Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more reactive than their boron or tin counterparts. icmpp.ro This heightened reactivity can be advantageous but also requires careful control of reaction conditions to maintain selectivity for the C-6 bromo position over the chloro positions.
Sonogashira Coupling: This reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org Applying this to the this compound scaffold would allow for the selective installation of an alkyne moiety at the C-6 position, creating a valuable synthetic handle for further transformations like cycloadditions or subsequent coupling reactions.
| Coupling Reaction | Organometallic Reagent | Bond Formed | Key Advantage |
|---|---|---|---|
| Stille | R-Sn(Alkyl)₃ | C(sp²)-C(sp²), C(sp²)-C(sp³) | High functional group tolerance. organic-chemistry.org |
| Negishi | R-ZnX | C(sp²)-C(sp²), C(sp²)-C(sp³) | High reactivity of organozinc reagent. icmpp.ro |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Introduction of alkyne functionality. beilstein-journals.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of a wide array of pharmaceuticals and functional materials. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org
In the context of polyhalogenated quinolines like this compound, the Buchwald-Hartwig amination offers a pathway to selectively introduce amino functionalities. The presence of multiple halide substituents (bromo and chloro) at different positions on the quinoline ring (C2, C4, and C6) presents a challenge in regioselectivity. The relative reactivity of these C-X bonds (X = Br, Cl) under palladium catalysis is a key determinant of the reaction's outcome. Generally, the C-Br bond is more reactive than the C-Cl bond in such cross-coupling reactions.
A study on the selective Buchwald-Hartwig amination of a closely related analog, 6-bromo-2-chloroquinoline, demonstrated that the amination occurs preferentially at the C6-bromo position over the C2-chloro position. nih.gov This selectivity is attributed to the higher reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle. This finding suggests that for this compound, a similar regioselective amination at the C6 position would be the expected outcome, leaving the two chloro substituents intact for potential further functionalization.
The choice of palladium catalyst, ligand, base, and reaction conditions is critical for achieving high yields and selectivity. A variety of phosphine-based ligands, such as Xantphos, have been shown to be effective in the amination of halogenated purine (B94841) nucleosides, which share some electronic similarities with quinolines. nih.govnih.gov
Table 1: Key Factors in Buchwald-Hartwig Amination of Haloquinolines
| Factor | Description | Significance |
| Catalyst | Typically a palladium(0) or palladium(II) precursor. | The choice of palladium source can influence catalytic activity. |
| Ligand | Bulky, electron-rich phosphine (B1218219) ligands are commonly used. | The ligand stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | A non-nucleophilic base is required to deprotonate the amine. | The strength and nature of the base can affect reaction rates and yields. |
| Solvent | Aprotic, non-polar solvents are generally preferred. | The solvent can influence the solubility of reactants and the stability of intermediates. |
| Temperature | Reactions are typically run at elevated temperatures. | Temperature affects the reaction kinetics and can influence selectivity. |
Nucleophilic Aromatic Substitution Strategies in Dihalo- and Trihaloquinolines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings bearing a good leaving group, such as a halogen. In the case of dihalo- and trihaloquinolines, the pyridine (B92270) ring's electron-withdrawing nature activates the attached benzene (B151609) ring towards nucleophilic attack. The positions of the halogen substituents on the quinoline core play a decisive role in their reactivity.
For 2,4-dichloroquinolines, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity at C4 is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom of the quinoline ring, a stabilizing effect that is more pronounced for attack at C4.
This regioselectivity has been observed in various studies on related heterocyclic systems. For instance, in 6-bromo-2,4-dichloroquinazoline, the C4-Cl bond is reported to be more reactive in metal-catalyzed cross-coupling reactions than the C-Br bond, which in turn is more reactive than the C2-Cl bond. researchgate.net Similarly, in 5,7-dichloro-pyrido[2,3-d]pyrimidine-2,4-diones, the chloro atom at the position analogous to C4 in quinoline is significantly more reactive towards nucleophiles. sciforum.net
Therefore, in the case of this compound, it is predicted that a nucleophilic attack would preferentially occur at the C4 position, leading to the selective replacement of the C4-chloro substituent. This provides a strategic handle for introducing a diverse range of nucleophiles at this position while retaining the other two halogens for subsequent transformations.
Ring-Closure and Cyclization Approaches to Substituted Quinoline Cores
The construction of the fundamental quinoline ring system can be achieved through various classical and modern ring-closure reactions. These methods typically involve the condensation of anilines with carbonyl compounds or their derivatives, followed by cyclization and aromatization. The specific substitution pattern on the final quinoline product is determined by the choice of starting materials.
For the synthesis of a polysubstituted quinoline like this compound, a retrosynthetic analysis would suggest starting with a correspondingly substituted aniline. For instance, a plausible precursor would be 4-bromo-3-methoxyaniline.
Several named reactions are instrumental in quinoline synthesis:
Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the diketone.
Conrad-Limpach-Knorr Synthesis: This method utilizes the reaction of anilines with β-ketoesters. Depending on the reaction temperature, either 2-hydroxyquinolines or 4-hydroxyquinolines can be obtained. These hydroxyquinolines can then be converted to the corresponding chloroquinolines.
Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones, to react with an aniline in the presence of a strong acid.
A relevant example of a ring-closure approach is the synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline (B3080556) from p-anisidine (B42471) and 2-fluoromalonic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of a malonamide (B141969) intermediate, followed by cyclization and chlorination to yield the dichloroquinoline. A similar strategy could be envisioned for the synthesis of the 6-bromo-7-methoxyquinoline (B1382755) core.
Stereoselective Synthesis and Chiral Resolution of Quinoline Derivatives (if applicable to specific C-substitutions)
While this compound itself is an achiral molecule, the introduction of a substituent with a stereocenter at one of the reactive positions (e.g., via nucleophilic substitution at C4 or C2) would result in a chiral quinoline derivative. The development of stereoselective methods to synthesize such chiral quinoline derivatives is of significant interest, particularly in the context of medicinal chemistry where the biological activity of enantiomers can differ substantially.
Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, asymmetric hydrogenation of a prochiral quinoline derivative could lead to the formation of a single enantiomer of a chiral product.
Alternatively, if a racemic mixture of a chiral quinoline derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be accomplished through several techniques:
Diastereomeric Salt Formation: Reaction of the racemic mixture with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts, which can often be separated by crystallization due to their different physical properties.
Chiral Chromatography: The use of a chiral stationary phase in high-performance liquid chromatography (HPLC) can effectively separate enantiomers.
Multicomponent Reaction (MCR) Approaches for Diversification
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of chemical libraries for drug discovery and other applications.
Several MCRs are known for the synthesis of quinoline derivatives. These reactions often involve the in-situ formation of reactive intermediates that then undergo cyclization to form the quinoline ring. For the diversification of a pre-existing quinoline scaffold like this compound, MCRs could be employed to introduce complex substituents at the reactive chloro positions.
For example, a three-component coupling reaction catalyzed by titanium can be used to generate N-aryl-1,3-diimines, which can then cyclize to form quinoline derivatives. By using an amino-functionalized derivative of this compound as one of the components, this MCR could be used to build complex heterocyclic systems fused to the quinoline core.
The application of MCRs to the diversification of this compound would offer an efficient route to a wide range of novel and structurally complex analogs for further investigation.
Comprehensive Spectroscopic and Structural Elucidation of 6 Bromo 2,4 Dichloro 7 Methoxyquinoline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For a molecule such as 6-bromo-2,4-dichloro-7-methoxyquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete proton and carbon assignments.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Proton and Carbon Assignment
Two-dimensional NMR experiments are essential for assembling the molecular framework by identifying through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For this compound, the key correlations would be expected between the aromatic protons on the quinoline (B57606) ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon atoms attached to the aromatic protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the methoxy (B1213986) group would show a correlation to the C-7 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. In this molecule, a NOESY experiment could show a correlation between the methoxy protons and the proton at the C-8 position of the quinoline ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are predicted values based on general principles and data for similar compounds and require experimental verification.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| 2 | - | ~150 | - |
| 3 | ~7.5 (s) | ~122 | C-2, C-4, C-4a |
| 4 | - | ~145 | - |
| 4a | - | ~148 | - |
| 5 | ~8.0 (s) | ~128 | C-4, C-6, C-8a |
| 6 | - | ~118 | - |
| 7 | - | ~155 | - |
| 8 | ~7.3 (s) | ~105 | C-6, C-7, C-8a |
| 8a | - | ~140 | - |
| OCH₃ | ~4.0 (s) | ~56 | C-7 |
Nitrogen-15 NMR Spectroscopy for Heteroatom Analysis
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom within the quinoline ring. rsc.orgcaltech.eduresearchgate.netresearchgate.netwikipedia.org The chemical shift of the nitrogen atom is sensitive to factors such as hybridization, substitution, and protonation state. researchgate.net For this compound, the ¹⁵N chemical shift would be expected in the characteristic range for aromatic nitrogen heterocycles. researchgate.netwikipedia.org Advanced techniques like ¹H-¹⁵N HSQC and HMBC could further confirm the connectivity of the nitrogen atom within the molecular framework. researchgate.net
Solid-State NMR for Crystalline Forms
In cases where the compound is a crystalline solid, solid-state NMR (ssNMR) can provide valuable information about the structure and packing in the solid state. rsc.orgwiley.comresearchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to acquire high-resolution ¹³C spectra. Furthermore, ssNMR is a powerful tool for studying quadrupolar nuclei like bromine and chlorine, providing insights into the local environment around these halogen atoms. wiley.comresearchgate.net
Vibrational Spectroscopy Analysis (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-Br, and C-O stretching vibrations, as well as the aromatic C-H and C=C/C=N stretching and bending modes of the quinoline ring system.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted ranges and require experimental verification.)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| C=C/C=N Ring Stretch | 1600-1450 |
| C-O (Aryl-Alkyl Ether) Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-Cl Stretch | 850-550 |
| C-Br Stretch | 690-515 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₅BrCl₂NO), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine and two chlorine atoms. Furthermore, by analyzing the fragmentation pattern in the mass spectrum (e.g., through tandem mass spectrometry), the connectivity of the atoms can be further corroborated.
Single Crystal X-ray Diffraction Studies for Definitive Three-Dimensional Structure and Intermolecular Interactions (where crystal availability permits)
The unequivocal determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction. researchgate.netbrynmawr.eduresearchgate.netmdpi.com If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. brynmawr.edu It would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the solid. researchgate.net
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
The assessment of purity and the analysis of complex mixtures containing this compound are critical aspects of its chemical characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution and sensitivity, enabling the separation, identification, and quantification of the target compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.
Methodology and Findings:
A typical HPLC method for the analysis of this compound would employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. UV detection is suitable for this compound due to the chromophoric nature of the quinoline ring system.
Detailed research findings on structurally similar halogenated quinolines suggest that the retention time of this compound would be influenced by the precise mobile phase composition and gradient program. The presence of three halogen atoms and a methoxy group contributes to the compound's hydrophobicity, leading to a significant retention time on a C18 column. Purity analysis is typically performed by integrating the peak area of the main compound and any impurity peaks detected in the chromatogram.
Hypothetical HPLC Purity Analysis Data:
The following table illustrates a hypothetical HPLC analysis for a sample of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.5 | Impurity A |
| 2 | 5.2 | 297000 | 99.0 | This compound |
| 3 | 6.8 | 1500 | 0.5 | Impurity B |
This interactive table is based on hypothetical data for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While the volatility of this compound may require elevated temperatures, GC-MS can provide detailed structural information about the compound and any volatile impurities.
Methodology and Findings:
In a typical GC-MS analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of bromine and chlorine atoms. Fragmentation would likely involve the loss of the bromine, chlorine, and methoxy groups, providing further structural confirmation.
Hypothetical GC-MS Fragmentation Data:
The following table presents a hypothetical summary of the major fragments that might be observed in the mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |
| 305/307/309/311 | 80 | [M]+ (Molecular Ion) |
| 290/292/294/296 | 100 | [M - CH3]+ |
| 270/272/274 | 60 | [M - Cl]+ |
| 226/228 | 40 | [M - Br]+ |
| 191/193 | 30 | [M - Br - Cl]+ |
This interactive table is based on hypothetical data for illustrative purposes.
In Vitro Biological Activity and Mechanistic Insights of 6 Bromo 2,4 Dichloro 7 Methoxyquinoline and Functional Analogs
Anticancer Activity Mechanisms and Cellular Targets
The anticancer potential of quinoline (B57606) derivatives is a subject of intensive research. Various analogs have demonstrated significant efficacy against a range of cancer cell lines, operating through diverse and complex mechanisms.
Antiproliferative Effects on Specific Cancer Cell Lines (e.g., MCF-7, HeLa, HT-29)
Functional analogs of 6-Bromo-2,4-dichloro-7-methoxyquinoline have shown notable antiproliferative activity against several human cancer cell lines. For instance, a series of 6-bromo quinazoline (B50416) derivatives have been evaluated for their cytotoxic effects. One of the most potent compounds in a studied series, possessing an aliphatic linker, demonstrated significant inhibitory activity against MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively nih.gov.
Furthermore, studies on 7-chloro-(4-thioalkylquinoline) derivatives have revealed their cytotoxic potential. Specifically, certain sulfonyl N-oxide derivatives were found to be highly effective against the HCT116 (colon cancer) cell line, with IC50 values ranging from 1.99 to 4.9 µM mdpi.com. The presence of a 7-methoxy group in other heterocyclic structures, such as methoxyflavones, has also been associated with strong cytotoxic effects, highlighting the potential contribution of this functional group to antiproliferative activity mdpi.com. The antiproliferative activity of various quinoline and quinazoline analogs is summarized in the table below.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 6-Bromo-quinazoline derivative | MCF-7 | 15.85 ± 3.32 | nih.gov |
| 6-Bromo-quinazoline derivative | SW480 | 17.85 ± 0.92 | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) derivative | HCT116 | 1.99 - 4.9 | mdpi.com |
| Substituted Quinoline (PQ7) | T47D | 0.1 (50% decrease in colony growth) | iiarjournals.org |
| Imidazo[4,5-c]quinoline derivative | Various | < 1 | nih.gov |
Induction of Apoptosis Pathways
A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several functional analogs of the target compound have been shown to trigger this cellular suicide pathway. For example, certain quinoline-azetidinone hybrids have been reported to induce apoptosis in human liver carcinoma (HEP G2) and hepatoma (HEP 3B) cell lines nih.gov. Similarly, a newly synthesized 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline was found to induce apoptosis in leukemia cell lines, as evidenced by DNA fragmentation and caspase-3 activation.
The induction of apoptosis by some 7-chloro-(4-thioalkylquinoline) derivatives in the CCRF-CEM leukemia cell line has also been observed mdpi.com. Another study on a synthesized quinolin-4-one derivative, CHM-1, demonstrated the induction of apoptosis in CT-26 murine colorectal adenocarcinoma cells through a mitochondria-dependent pathway. This was characterized by the release of cytochrome c, activation of caspase-9 and -3, and an increase in the pro-apoptotic proteins Bax and BAD nih.gov.
Modulation of Enzyme Activity (e.g., EZH2, PAD Inhibition)
The modulation of key cellular enzymes is another important anticancer mechanism. Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancer and represents a promising therapeutic target. Notably, a series of lactam-derived EZH2 inhibitors were developed, with one of the lead compounds being (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one. This compound, which shares the dichloro and methoxy (B1213986) substitutions with the subject of this article, exhibited potent EZH2 inhibition nih.govresearchgate.net. This suggests that the this compound scaffold may also have the potential to interact with and inhibit EZH2.
While specific studies on the inhibition of Protein Arginine Deiminases (PADs) by closely related quinoline analogs are limited, the broader class of quinoline-based compounds has been investigated as inhibitors for a variety of enzymes, indicating the potential for diverse enzymatic interactions rsc.org.
DNA Interaction and Intercalation Mechanisms
The planar aromatic structure of the quinoline ring system makes it a prime candidate for interaction with DNA. Quinoline derivatives have been shown to bind to DNA, primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell death. Studies on hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives, which can be considered functional analogs, have shown that these compounds bind to DNA via a combination of groove binding and partial intercalation nih.gov. The presence of substituents on the quinoline ring can significantly influence the mode and affinity of this binding.
Cell Cycle Perturbations
Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents function by inducing cell cycle arrest, which can then lead to apoptosis. A synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, known as CHM-1, was found to promote G2/M arrest in CT-26 murine colorectal adenocarcinoma cells. This cell cycle arrest was associated with the inhibition of CDK1 activity and a decrease in the protein levels of CDK1, Cyclin A, and Cyclin B nih.gov. Such findings suggest that functional analogs of this compound could similarly interfere with cell cycle progression in cancerous cells.
Antimicrobial Activity Mechanisms
In addition to their anticancer properties, quinoline derivatives have a long history as antimicrobial agents. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. Halogenated quinolines, in particular, have demonstrated enhanced activity against various pathogens. For example, select halogenated quinolines have been shown to be effective in eradicating drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
No specific data is available in the scientific literature regarding the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains.
Antifungal Properties and Fungal Pathogen Inhibition
There is no published research detailing the antifungal properties or the spectrum of fungal pathogen inhibition for this compound.
Membrane Disruption and Cellular Target Interactions
Mechanistic studies, including those on membrane disruption and cellular target interactions, have not been reported for this compound.
Antitubercular Activity and Mycobacterium Targets
Inhibition of Mycobacterium tuberculosis Growth
The potential for this compound to inhibit the growth of Mycobacterium tuberculosis has not been investigated in published studies.
Interference with Bacterial Metabolic Pathways
There is no information available on the specific metabolic pathways within Mycobacterium tuberculosis that might be targeted by this compound.
Antiviral Activity Investigations and Viral Replication Inhibition
Investigations into the antiviral activity of this compound and its ability to inhibit viral replication have not been documented in the scientific literature.
Structure-Activity Relationship (SAR) Studies for Optimal Substituent Patterns and Pharmacophore Identification
A comprehensive analysis of the structure-activity relationships (SAR) for this compound and its functional analogs has not been specifically reported. However, general SAR principles for the quinoline scaffold can be considered to hypothesize the potential contributions of its substituents.
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system.
Halogen Substituents (Bromo and Chloro): The presence of halogens, such as bromine and chlorine, on the quinoline ring is a common feature in many biologically active compounds. The position of these halogens is critical in determining the type and potency of the activity. For instance, in some series of anticancer quinolines, the presence of a halogen at the 6-position has been shown to enhance cytotoxic effects. nih.gov The two chlorine atoms at the 2 and 4-positions are expected to significantly influence the electron distribution of the quinoline ring and could be crucial for interactions with biological targets. The 2,4-dichloro substitution pattern has been explored in other heterocyclic systems, where it can contribute to activities such as PPARγ modulation. nih.govnih.gov
Methoxy Group: The methoxy group at the 7-position is another key feature. Methoxy groups are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. They can influence solubility, metabolic stability, and binding affinity to target proteins. In various series of quinoline and quinazoline derivatives, the presence and position of methoxy groups have been correlated with anticancer and other biological activities. researchgate.netnih.gov
A hypothetical pharmacophore for this class of compounds would likely involve the quinoline core as a central scaffold, with the specific arrangement of the electron-withdrawing halogen atoms and the electron-donating methoxy group creating a unique electronic and steric profile. This profile would be critical for its specific biological activity. Without experimental data, any proposed pharmacophore remains speculative.
Investigation of Molecular Interactions with Biological Macromolecules (e.g., proteins, enzymes, nucleic acids)
There is no specific information available in the scientific literature detailing the molecular interactions of this compound with biological macromolecules. The potential interactions can only be inferred from studies on related quinoline derivatives that target specific proteins or enzymes.
Many quinoline-based compounds are known to act as inhibitors of various enzymes, particularly protein kinases. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding site of kinases. The planar nature of the quinoline ring system allows for potential π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket.
Computational methods, such as molecular docking, could provide hypothetical binding modes of this compound with various biological targets. For instance, docking studies with kinases like EGFR or VEGFR, which are common targets for quinoline-based inhibitors, could suggest potential binding orientations and key interactions. mdpi.comderpharmachemica.com In such a model, the substituents would play a crucial role:
The dichloro groups at positions 2 and 4 could form specific halogen bonds or hydrophobic interactions with the protein.
The bromo group at position 6 might occupy a hydrophobic pocket or also engage in halogen bonding.
The methoxy group at position 7 could form hydrogen bonds with appropriate donor or acceptor residues in the binding site.
Experimental validation through techniques like X-ray crystallography or NMR spectroscopy would be essential to confirm any computationally predicted binding modes. Furthermore, identifying the specific biological targets of this compound through methods like affinity chromatography or proteomic profiling would be the first step toward understanding its molecular interactions. Without such experimental data, any discussion on the molecular interactions of this specific compound remains speculative.
Future Research Directions and Strategic Development of 6 Bromo 2,4 Dichloro 7 Methoxyquinoline Derivatives
Design and Synthesis of Next-Generation Analogues with Tuned Reactivity and Biological Profiles
The core of advancing 6-Bromo-2,4-dichloro-7-methoxyquinoline as a valuable scaffold lies in the rational design and synthesis of next-generation analogues. The reactivity of the chloro groups at positions 2 and 4 is a key feature that can be exploited for the introduction of a wide array of functional groups through nucleophilic substitution reactions.
Future synthetic strategies will likely focus on the differential reactivity of the C2 and C4 chlorine atoms to achieve selective functionalization. By carefully controlling reaction conditions, it will be possible to introduce different substituents at these two positions, leading to a diverse library of compounds. For instance, substitution at the C4 position with various anilines can be explored, a strategy that has proven successful for other quinoline-based kinase inhibitors. The C2 position could then be modified with other nucleophiles to further enhance biological activity and selectivity.
The table below illustrates potential next-generation analogues and the rationale for their design.
| Analogue Structure | Modification Strategy | Rationale for Tuned Reactivity and Biological Profile |
| 4-Anilino-2-amino-6-aryl-7-methoxyquinoline | Sequential nucleophilic substitution at C4 and C2, followed by Suzuki coupling at C6. | The anilino group at C4 is a common feature in kinase inhibitors. The amino group at C2 can form additional hydrogen bonds with target proteins. The aryl group at C6 can be varied to optimize potency and selectivity. |
| 2,4-Bis(heteroaryl)-6-bromo-7-methoxyquinoline | Dual Suzuki coupling at C2 and C4. | Introduction of heteroaryl rings can enhance interactions with biological targets and improve pharmacokinetic properties. |
| 4-(Piperazin-1-yl)-6-bromo-2-chloro-7-methoxyquinoline | Selective nucleophilic substitution at C4. | The piperazine (B1678402) moiety is a common pharmacophore that can improve solubility and be further functionalized. |
Exploration of Novel Therapeutic Applications Beyond Current Scope
While the direct biological activity of this compound is not extensively documented, the quinoline (B57606) core is associated with a broad spectrum of therapeutic applications. Future research should aim to explore the potential of its derivatives in novel therapeutic areas.
Closely related bromo-methoxy-quinoline derivatives have shown promise in oncology and infectious diseases. For instance, a patent for Tipifarnib, a farnesyltransferase inhibitor used in cancer therapy, involves the intermediate 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. This suggests that derivatives of this compound could be investigated as potential anticancer agents, targeting various kinases or other signaling pathways implicated in cancer progression.
Furthermore, other quinoline derivatives have demonstrated potent antibacterial and antiviral activities. A patent for antitubercular agents includes derivatives of 3-(Benzofuran-7-ylmethyl)-6-bromo-2-methoxyquinoline. This provides a strong rationale for screening libraries of this compound derivatives against a panel of pathogenic bacteria and viruses, including drug-resistant strains.
Other potential therapeutic areas to explore include:
Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective effects, suggesting potential applications in Alzheimer's and Parkinson's diseases.
Inflammatory Disorders: The anti-inflammatory properties of certain quinazolines, which are structurally similar to quinolines, indicate that derivatives of the target compound could be explored for conditions like rheumatoid arthritis.
Parasitic Diseases: The historical success of quinoline-based drugs like chloroquine (B1663885) against malaria encourages the evaluation of new derivatives against various parasites.
Application of Artificial Intelligence and Machine Learning in Predictive Design and SAR Refinement
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis.
Predictive models can be built using existing data on quinoline derivatives to establish quantitative structure-activity relationships (QSAR). These models can identify key structural features that correlate with desired biological activities and help in prioritizing which analogues to synthesize. For example, AI algorithms can predict the binding affinity of designed compounds to specific protein targets, such as kinases or bacterial enzymes.
Generative AI models can also be employed to design novel quinoline derivatives with desired properties. By learning from large chemical databases, these models can propose new structures that are likely to be active and possess favorable drug-like characteristics. This approach can help to explore a much larger chemical space than would be possible through traditional medicinal chemistry approaches alone.
Development of Efficient and Scalable Synthetic Routes for Large-Scale Production
For any promising derivative of this compound to progress to clinical development, the establishment of an efficient and scalable synthetic route is paramount. The initial synthesis of the parent compound itself needs to be optimized for large-scale production. While a known laboratory-scale synthesis exists, transitioning this to an industrial scale will require careful process development to ensure cost-effectiveness, safety, and high yield.
Future research in this area should focus on:
Process Optimization: Investigating alternative reagents, solvents, and reaction conditions to improve yield and reduce costs.
Flow Chemistry: Implementing continuous flow processes can offer advantages in terms of safety, scalability, and consistency for key synthetic steps.
Catalyst Development: Exploring more efficient and recyclable catalysts for cross-coupling reactions to introduce diversity at the C6 position.
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
The structural versatility of the this compound scaffold makes it an ideal candidate for combinatorial chemistry approaches. By systematically reacting a set of building blocks at the reactive C2, C4, and C6 positions, large libraries of diverse derivatives can be rapidly synthesized.
These libraries can then be subjected to high-throughput screening (HTS) against a wide range of biological targets. HTS allows for the rapid testing of thousands of compounds in parallel, enabling the identification of "hit" compounds with desired biological activity. The integration of combinatorial synthesis and HTS will be a powerful strategy for unlocking the full therapeutic potential of this quinoline scaffold.
Mechanistic Elucidation of Unexplored Biological Pathways
For the most promising derivatives identified through screening, a deep understanding of their mechanism of action is crucial for further development. Future research should focus on elucidating the specific biological pathways through which these compounds exert their effects.
This will involve a range of in vitro and in vivo studies, including:
Target Identification: Identifying the specific protein or enzyme that a compound binds to.
Cellular Assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways.
In Vivo Models: Evaluating the efficacy of the compound in animal models of disease to understand its physiological effects.
A thorough understanding of the mechanism of action will not only support the clinical development of a specific drug candidate but can also provide valuable insights for the design of next-generation analogues with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
